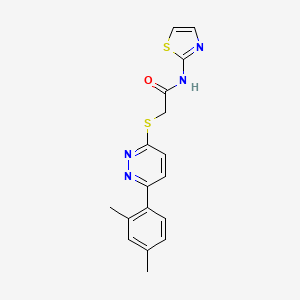

2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Description

2-((6-(2,4-Dimethylphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a 2,4-dimethylphenyl group at the 6-position, a thioether linkage, and an acetamide moiety terminating in a thiazole ring.

Properties

IUPAC Name |

2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS2/c1-11-3-4-13(12(2)9-11)14-5-6-16(21-20-14)24-10-15(22)19-17-18-7-8-23-17/h3-9H,10H2,1-2H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHPFNIHCURNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H18N4OS2

- Molecular Weight : 370.49 g/mol

- CAS Number : 941883-92-7

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory properties attributed to its structural resemblance to non-steroidal anti-inflammatory drugs (NSAIDs). It specifically targets cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound may help mitigate inflammation associated with tissue injury.

Antimicrobial Activity

Research has indicated that thiazole derivatives, including this compound, possess antimicrobial properties. The thiazole moiety is known for enhancing the bioactivity of compounds against various pathogens. Studies have shown that modifications in the thiazole structure can lead to increased potency against bacterial strains .

Antimalarial Activity

A systematic study on thiazole analogs demonstrated that certain modifications could enhance antimalarial activity against Plasmodium falciparum. The SAR analysis indicated that specific electron-withdrawing groups on the phenyl ring significantly improved the efficacy of these compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural components:

| Structural Component | Influence on Activity |

|---|---|

| 2,4-Dimethylphenyl Group | Enhances lipophilicity and bioavailability |

| Thiazole Ring | Contributes to antimicrobial and anti-inflammatory properties |

| Pyridazine Moiety | Increases interaction with biological targets |

Case Studies

- Anti-inflammatory Effects : In vitro studies demonstrated that the compound effectively reduced inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases.

- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various thiazole derivatives found that modifications similar to those in this compound resulted in significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli .

- Antimalarial Potency : The compound was tested against chloroquine-sensitive strains of P. falciparum, showing promising results that suggest further investigation into its mechanism of action and potential as an antimalarial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs based on core scaffolds, substituents, and reported bioactivities.

Structural Analogues with Pyridazine-Thioacetamide Scaffolds

a) 2-((6-(4-Methylphenyl)pyridazin-3-yl)thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS: 872694-73-0)

- Structure : Shares the pyridazine-thioacetamide backbone but replaces the 2,4-dimethylphenyl group with a 4-methylphenyl substituent and the thiazole with a tetrahydrofuran-derived amine.

- Key Differences : The tetrahydrofuran group may enhance solubility compared to the aromatic thiazole in the target compound. Bioactivity data are unavailable, but the pyridazine-thioacetamide motif is associated with kinase inhibition in related compounds .

b) 2-((6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS: 954589-97-0)

- Structure : Incorporates a thiazole ring fused to pyridin-3-yl and a trifluoromethylphenyl acetamide terminus.

Thiazole-Containing Analogues with Diverse Bioactivities

a) Coumarin-Linked Thiazoles (e.g., Compound 15, )

- Structure: Features a coumarin-thiazole hybrid with a dimethylphenylamino-acetamide linker.

- Bioactivity : Exhibits α-glucosidase inhibitory activity (IC₅₀ values in µM range), relevant for diabetes management. The coumarin moiety enhances binding to enzyme active sites via π-π stacking, a mechanism absent in the target compound .

b) Benzothiazole Derivatives (e.g., Compounds 5i, 5j, )

- Structure : Contains a benzothiazole ring substituted with alkoxy groups and triazole-thioacetamide chains.

- Bioactivity : Demonstrates potent anticonvulsant activity (ED₅₀ = 50.8–54.8 mg/kg in MES tests) with low neurotoxicity. The triazole-thioacetamide group contributes to hydrogen bonding with neuronal targets, a feature shared with the target compound’s thiazole-acetamide .

Pyrimidine and Quinazoline-Based Analogues

a) N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-methylphenyl)-4-oxopyrimidin-2-yl)thio)acetamide (CAS: 686771-26-6)

- Structure : Replaces pyridazine with a pyrimidine ring and incorporates a thiadiazole terminus.

- Bioactivity : Likely targets enzymes like cyclooxygenase or kinases due to the thiadiazole’s electron-deficient nature. The 4-methylphenyl group mirrors the target compound’s substituent, suggesting similar hydrophobic interactions .

b) Triazinoquinazoline Derivatives (e.g., Compound 4.8, )

- Structure: Combines triazinoquinazoline with thiadiazole-acetamide.

- Bioactivity: High yields (89.4%) and stability (m.p. 266–270°C) suggest utility in anticancer or anti-inflammatory applications. The triazinoquinazoline core may offer stronger DNA intercalation than pyridazine .

Data Tables: Structural and Functional Comparison

Research Findings and Trends

- Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., CAS 954589-97-0) or halogen substituents (e.g., 5j) show enhanced metabolic stability and target affinity compared to alkyl groups like dimethylphenyl .

- Heterocyclic Termini : Thiazole and triazole termini improve hydrogen-bonding capacity, critical for enzyme inhibition (e.g., α-glucosidase in diabetes ).

- Synthetic Flexibility : The pyridazine-thioacetamide scaffold allows modular substitution, enabling optimization for specific therapeutic areas (anticancer, antidiabetic, or CNS disorders) .

Q & A

Q. What are the common synthetic routes for preparing 2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyridazine-thiol intermediate with a thiazole-containing acetamide derivative. Key steps include:

- Nucleophilic substitution : Reacting 6-(2,4-dimethylphenyl)pyridazine-3-thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone) to form the thioether bond .

- Catalyst optimization : Using polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency, with yields improved by controlling temperature (reflux at 60–80°C) and stoichiometric ratios .

- Purification : Recrystallization from ethanol or methanol to achieve >95% purity, validated by melting point analysis and NMR .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on:

- Spectroscopy :

- IR spectroscopy : Confirms the presence of amide (C=O stretch at ~1650–1700 cm⁻¹) and thioether (C–S stretch at ~650–700 cm⁻¹) groups .

- NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm for pyridazine and thiazole rings) and methyl groups (δ 2.1–2.5 ppm for 2,4-dimethylphenyl) . ¹³C NMR verifies carbonyl carbons (δ ~170 ppm) .

- Elemental analysis : Matches calculated vs. experimental C, H, N, and S percentages to confirm purity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Use acetylcholinesterase (AChE) or kinase inhibition assays, measuring IC₅₀ values via spectrophotometry .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC values reported .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR strategies include:

- Heterocyclic substitutions : Replacing the thiazole ring with triazole or oxadiazole moieties to modulate electron density and binding affinity .

- Phenyl ring modifications : Introducing electron-withdrawing groups (e.g., –NO₂ or –Br) at the 2,4-dimethylphenyl position to enhance target selectivity .

- Thioether linker replacement : Testing sulfoxide or sulfone derivatives to improve metabolic stability .

Q. How do computational methods support the mechanistic understanding of its biological activity?

- Molecular docking : Simulate binding poses with target proteins (e.g., AChE) using AutoDock Vina, identifying key interactions (e.g., hydrogen bonds with thiazole nitrogen or π-π stacking with pyridazine) .

- MD simulations : Assess binding stability over 100 ns trajectories, calculating RMSD and free energy landscapes .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict novel derivatives .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models, addressing poor solubility via prodrug formulations (e.g., ester derivatives) .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites, guiding structural modifications to block oxidative degradation .

- Toxicity screening : Evaluate hepatotoxicity in primary hepatocytes and cardiotoxicity via hERG channel inhibition assays .

Q. How can regioselective functionalization of the pyridazine ring be achieved?

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the pyridazine C-4 position, followed by electrophilic quenching with alkyl halides .

- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids at the C-6 position, requiring Pd(PPh₃)₄ catalysis .

Methodological Notes

- Contradictory data resolution : Conflicting bioactivity results (e.g., varying IC₅₀ values across studies) may arise from assay conditions (e.g., pH or serum content). Standardize protocols using WHO guidelines .

- Synthetic scalability : Pilot-scale reactions (10–50 g) require solvent recycling (e.g., acetone recovery via distillation) and catalyst immobilization (e.g., silica-supported K₂CO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.